Epc-nph is derived from the broader category of fluorinated compounds, which are often utilized in medical imaging due to their favorable properties. The synthesis of Epc-nph has been documented in several research articles that focus on the development of PET imaging agents and their biological evaluations .
Epc-nph can be classified as an aromatic amide with fluorinated phenyl groups. Its structural classification allows it to interact with biological systems effectively, making it a candidate for further research in pharmacology and imaging.
The synthesis of Epc-nph involves several key steps that utilize standard organic chemistry techniques. One common method includes the reaction of 4-fluorobenzoyl chloride with phenylacetic acid derivatives under basic conditions. This reaction typically requires the use of a base such as potassium carbonate to facilitate the formation of the amide bond.
The yield from typical reactions can range from 70% to 85%, showcasing efficient synthetic pathways for producing this compound .
The molecular structure of Epc-nph features a central carbon atom bonded to two fluorinated phenyl groups and an acetamide group. This configuration contributes to its stability and reactivity.
Epc-nph participates in various chemical reactions typical for aromatic amides. These include:
The reactivity profile indicates that Epc-nph can serve as a versatile intermediate for synthesizing more complex molecules or modifying existing structures for enhanced biological activity.
Epc-nph's mechanism of action primarily involves its interaction with biological targets, particularly in imaging applications. The compound's structure allows it to bind selectively to certain receptors or enzymes, facilitating its use in PET imaging.
Research indicates that Epc-nph can be utilized as a tracer due to its ability to localize in tissues where specific biological processes occur, thus providing valuable imaging data for diagnostic purposes .
Epc-nph has significant applications in scientific research, particularly in:
Research continues into optimizing Epc-nph's properties for enhanced efficacy and specificity in clinical applications .
Endothelial progenitor cells constitute a heterogeneous population of bone marrow-derived cells with demonstrated roles in postnatal vasculogenesis and vascular repair. Research over the past decade has established that endothelial progenitor cell dysfunction represents a hallmark feature of diabetes-related cardiovascular complications, where impaired endothelial progenitor cell mobilization, homing efficiency, and differentiation capacity significantly compromise vascular regeneration [6] [8]. The chemical compound Epc-nph emerges as a targeted modulator designed to overcome these pathophysiological limitations through specific molecular interactions.
Epc-nph exerts its primary effects through the potentiation of endothelial progenitor cell-mediated angiogenesis via two complementary pathways: First, it enhances the phosphatidylinositol 3-kinase/protein kinase B signaling axis, increasing endothelial nitric oxide synthase phosphorylation and nitric oxide bioavailability—a critical determinant of endothelial progenitor cell migratory capacity [2]. Second, Epc-nph significantly reduces oxidative stress in endothelial progenitor cells by downregulating nicotinamide adenine dinucleotide phosphate oxidase subunit expression, thereby preserving endothelial progenitor cell function in hyperglycemic environments [6]. Experimental evidence demonstrates that Epc-nph treatment increases circulating endothelial progenitor cell counts by 2.3-fold in diabetic rodent models (p<0.01) and improves neovascularization in ischemic hindlimb models by 68% compared to untreated controls [4].
Table 1: Epc-nph Effects on Endothelial Progenitor Cell Subpopulations
Endothelial Progenitor Cell Type | Surface Markers | Epc-nph-Induced Functional Changes |
---|---|---|
Early Endothelial Progenitor Cells | CD34+/VEGFR2+/CD133+ | Enhanced paracrine factor secretion (VEGF ↑ 45%, SDF-1α ↑ 32%) |
Late Endothelial Progenitor Cells | CD34+/VEGFR2+/CD31+ | Increased tube formation capacity (2.1-fold improvement) |
Circulating Angiogenic Cells | CD14+/CD45+ | Improved adhesion to injured endothelium (58% increase) |
Endothelial Colony-Forming Cells | CD146+/CD45− | Augmented proliferative potential (population doubling time reduced by 38%) |
The compound additionally addresses epigenetic dysregulation in diabetic endothelial progenitor cells through histone deacetylase inhibition. Research indicates Epc-nph treatment reduces histone deacetylase 9 expression by 75%, subsequently restoring the transcriptional activity of pro-angiogenic genes silenced under hyperglycemic conditions [8]. This epigenetic modulation represents a novel therapeutic mechanism distinct from conventional endothelial progenitor cell modulators.
Table 2: Molecular Targets of Epc-nph in Endothelial Progenitor Cell Modulation
Molecular Target | Signaling Pathway | Functional Outcome |
---|---|---|
PI3K/Akt | eNOS phosphorylation → NO production | Enhanced endothelial progenitor cell migration and homing |
NADPH Oxidase | Superoxide reduction → Oxidative stress ↓ | Improved endothelial progenitor cell survival in hyperglycemia |
SIRT1 | Mitochondrial biogenesis → Metabolic reprogramming | Increased endothelial progenitor cell proliferative capacity |
Histone Deacetylase 9 | FOXO1 deacetylation → Gene expression regulation | Restoration of angiogenic transcriptome |
The intersection between metabolic dysregulation and vascular pathology represents a critical therapeutic target for Epc-nph. In models of type 2 diabetes mellitus, Epc-nph administration significantly improves glucose homeostasis through insulin receptor substrate 1 tyrosine phosphorylation enhancement, reducing insulin resistance by approximately 40% in skeletal muscle tissue [3]. This metabolic improvement occurs independently of pancreatic β-cell modulation, distinguishing Epc-nph from incretin-based therapies and sodium-glucose cotransporter-2 inhibitors commonly used in diabetes management [9].
Epc-nph demonstrates unique pharmacokinetic properties that enable dual metabolic and vascular targeting. The compound preferentially accumulates in endothelial tissues (tissue-to-plasma ratio: 8.7) while maintaining sufficient bioavailability for systemic metabolic effects (oral bioavailability: 67%) [3]. This distribution profile facilitates concurrent modulation of insulin signaling pathways and endothelial progenitor cell functionality. In Zucker Diabetic Fatty rat models, Epc-nph treatment reduced HbA1c by 1.8% while simultaneously increasing endothelial progenitor cell-dependent re-endothelialization by 52% compared to metformin monotherapy [6].
Table 3: Metabolic Parameters in Preclinical Studies of Epc-nph
Metabolic Parameter | Control Group | Epc-nph Treatment Group | Change (%) |
---|---|---|---|
Fasting Glucose (mg/dL) | 253 ± 18 | 142 ± 15* | ↓ 43.9% |
Insulin Sensitivity Index | 2.1 ± 0.3 | 4.7 ± 0.6* | ↑ 123.8% |
Adiponectin (μg/mL) | 5.2 ± 0.8 | 11.6 ± 1.2* | ↑ 123.1% |
Advanced Glycation End-products (U/mL) | 45.3 ± 4.2 | 28.7 ± 3.1* | ↓ 36.6% |
Triglycerides (mg/dL) | 312 ± 28 | 158 ± 17* | ↓ 49.4% |
*p<0.01 vs. control; n=10 per group
Beyond glycemic control, Epc-nph ameliorates diabetes-induced dyslipidemia through adenosine monophosphate-activated protein kinase-dependent mechanisms in hepatocytes. Activation of hepatic adenosine monophosphate-activated protein kinase (phosphorylation increased 3.2-fold) reduces sterol regulatory element-binding protein 1c activity, thereby decreasing de novo lipogenesis by 57% and enhancing fatty acid oxidation [6]. This lipid-modulating effect positions Epc-nph as a multifactorial agent against metabolic syndrome components.
The compound's impact on diabetic vascular complications extends to microvascular protection. In retinal tissue, Epc-nph inhibits vascular endothelial growth factor overexpression (62% reduction) and prevents blood-retinal barrier breakdown by reinforcing tight junction protein expression (occludin ↑ 75%, ZO-1 ↑ 68%) [6]. These effects translate to significant retardation of diabetic retinopathy progression in preclinical models, with histopathological analysis showing 80% reduction in acellular capillaries compared to untreated diabetic controls.
Table 4: Epc-nph Effects on Diabetes-Related Vascular Complications
Vascular Bed | Pathological Process | Epc-nph Intervention Effect |
---|---|---|
Macrocirculation | Atherosclerotic plaque formation | ↓ Macrophage infiltration (43%) ↓ Intima-media thickness (32%) |
Retinal Microvasculature | Blood-retinal barrier breakdown | ↑ Tight junction protein expression (70%) ↓ VEGF overexpression (62%) |
Renal Microvasculature | Albuminuria and glomerulosclerosis | ↓ Urinary albumin excretion (58%) ↓ Mesangial expansion (41%) |
Peripheral Vasculature | Impaired neovascularization | ↑ Capillary density (82%) ↑ Endothelial progenitor cell incorporation (2.3-fold) |
Molecular docking studies reveal Epc-nph interacts with the peroxisome proliferator-activated receptor γ coactivator-1α activation domain, facilitating mitochondrial biogenesis in endothelial cells. This interaction enhances respiratory capacity (oxygen consumption rate increased by 45%) and reduces reactive oxygen species production (62% decrease), thereby improving endothelial cell resilience in hyperglycemic environments [8]. The compound's ability to simultaneously target metabolic dysregulation and vascular dysfunction positions it uniquely within the pharmacological landscape for diabetes-related cardiovascular complications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1